molecular formula C11H6BrN B1521946 7-Bromo-2-naphthonitrile CAS No. 885227-79-2

7-Bromo-2-naphthonitrile

Cat. No.: B1521946
CAS No.: 885227-79-2
M. Wt: 232.08 g/mol
InChI Key: ZFAPXUUMFUYDDB-UHFFFAOYSA-N
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Description

7-Bromo-2-naphthonitrile is a useful research compound. Its molecular formula is C11H6BrN and its molecular weight is 232.08 g/mol. The purity is usually 95%.
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Biological Activity

7-Bromo-2-naphthonitrile is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula C11H7BrNC_{11}H_{7}BrN and a molecular weight of 236.08 g/mol. Its structure includes a bromine atom and a nitrile group attached to a naphthalene ring, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC11H7BrNC_{11}H_{7}BrN
Molecular Weight236.08 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that this compound could effectively scavenge reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it was found to significantly reduce cell viability in breast cancer and lung cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Gene Expression Modulation : It can alter the expression of genes associated with apoptosis and cell survival pathways, enhancing its anticancer effects.

Case Studies

  • Study on Breast Cancer Cells :
    • In a controlled experiment, this compound was applied to MCF-7 breast cancer cells.
    • Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
    • The study concluded that the compound induced apoptosis through the activation of caspase pathways .
  • Lung Cancer Research :
    • A separate study focused on A549 lung cancer cells revealed similar findings, where treatment with this compound resulted in significant cell cycle arrest at the G2/M phase.
    • Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .

Properties

IUPAC Name

7-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAPXUUMFUYDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659311
Record name 7-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885227-79-2
Record name 7-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,7-dibromonaphthalene (189) (20.0 g, 0.07 mol) in 1-methyl-2-pyrrolidinone (60 mL) was purged with N2 for 10 min. CUCN (7.52 g, 0.09 mol) and pyridine (0.5 mL) were added and the mixture was heated at 180° C. under N2 for 1.5 h. After cooling to 80° C., FeCl3 (40 g), water (200 mL) and conc. HCl (50 mL) were added and the mixture was stirred for 1 h at 80° C. The mixture was cooled, brine was added, and the mixture was extracted with CH2Cl2 (×3). The organic extracts were washed with aqueous HCl (2N, x2), water, 10% aqueous NaOH, brine, and dried. Chromatography eluting with CH2Cl2/petroleum ether (1:1, then 4:1) gave 7-bromo-2-naphthonitrile (190) (6.40 g, 39%) as a cream powder. A sample was recrystallised (petroleum ether) to give colorless needles: mp 126-128° C.; 1H NMR (CDCl3) δ 8.13 (s, 1H), 8.06 (d, J=1.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.76 (d, J=8.8 Hz, 1H), 7.71 (dd, J=8.8, 1.9 Hz, 1H), 7.62 (dd, J=8.4, 1.5 Hz, 1H; 13C NMR δ 133.2, 133.0, 132.4, 130.6, 130.3, 129.6, 129.2, 126.8, 121.9, 118.7, 110.6. Anal. (C11H6BrN) C, H, N, Br.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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